Native Substance P (6-11) is rapidly degraded by aminopeptidases, requiring costly inhibitor cocktails. [Glp6] Substance P (6-11) eliminates this variability via N-terminal pyroglutamate cyclization, delivering potent, sustained NK-1 agonism (EC50 = 1.2 nM).
[Glp6] Substance P (6-11), also known as [pGlu6]SP(6-11), is a synthetic, N-terminally modified hexapeptide analog of the endogenous neuropeptide Substance P [1]. By substituting the native N-terminal glutamine with pyroglutamate (pGlu), this compound achieves significant resistance to aminopeptidase-mediated degradation while retaining high binding affinity and agonistic activity at tachykinin receptors, particularly the NK-1 subtype [2]. For procurement and assay design, this structural modification translates directly to enhanced metabolic stability in biological matrices, providing a highly reproducible, potent baseline for ex vivo smooth muscle contraction assays and in vitro secondary messenger screening without the strict requirement for exogenous protease inhibitors[3].
Substituting [Glp6] Substance P (6-11) with native Substance P (1-11) or the unmodified Substance P (6-11) fragment introduces severe proteolytic liabilities into experimental workflows [1]. Native SP(6-11) possesses a free N-terminal glutamine, making it highly susceptible to rapid cleavage by aminopeptidases present in serum, tissue homogenates, and ex vivo organ preparations [2]. To achieve reproducible agonistic responses with the native fragment, researchers must supplement assay buffers with costly aminopeptidase inhibitors such as bestatin or amastatin, which increases assay complexity and risks off-target pharmacological effects. The N-terminal pyroglutamate cyclization in [Glp6]SP(6-11) inherently blocks this degradation pathway, ensuring sustained receptor activation and eliminating the need for complex inhibitor cocktails [3].
In classical isolated guinea pig ileum (GPI) contraction assays, [Glp6] Substance P (6-11) demonstrates exceptional agonistic potency, significantly outperforming closely related pseudopeptide analogs [1]. The unmodified pGlu-hexapeptide establishes a highly sensitive baseline for tachykinin receptor activation, requiring lower concentrations to achieve maximal tissue response compared to backbone-modified variants[1].
| Evidence Dimension | Agonistic Potency (EC50 in GPI contraction) |
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Pseudopeptide analog [pGlu6,Phe8 psi(CH2O)Gly9]SP6-11 (4.8 nM) |
| Quantified Difference | 4-fold higher potency for the target compound |
| Conditions | Isolated guinea pig ileum (GPI) electrical stimulation assay |
High intrinsic potency allows for lower reagent dosing in ex vivo assays, conserving material and minimizing potential off-target receptor activation.
The utility of a tachykinin agonist depends heavily on its receptor subtype preference. [Glp6] Substance P (6-11) exhibits a strong selectivity for the muscular NK-1 receptor over the neuronal NK-3 receptor in ileum preparations, a profile that is distinctly inverted in certain structural analogs [1]. This specific selectivity ratio ensures that downstream signaling is primarily driven by NK-1 activation [1].
| Evidence Dimension | Receptor Selectivity Ratio (EC50 NK-1 / EC50 NK-3) |
| Target Compound Data | 0.44 (indicating NK-1 preference) |
| Comparator Or Baseline | Pseudopeptide analog [pGlu6,Phe8 psi(CH2O)Gly9]SP6-11 (3.16, indicating NK-3 preference) |
| Quantified Difference | 7.1-fold shift toward NK-1 selectivity |
| Conditions | Comparative EC50 evaluation in guinea pig ileum tachykinin receptor subtypes |
Provides buyers with a reliable, NK-1 biased agonist, crucial for isolating NK-1 mediated pathways from NK-3 background noise in complex tissue models.
A primary driver for procuring [Glp6] Substance P (6-11) over native Substance P fragments is its engineered resistance to enzymatic degradation. The N-terminal pyroglutamate modification effectively shields the peptide from aminopeptidases prevalent in tissue slice preparations, such as hypothalamic and parotid models[1]. Unlike native SP(6-11), which is rapidly truncated and inactivated, the[Glp6] variant maintains structural integrity and sustained bioactivity without requiring exogenous inhibitor supplementation [1].
| Evidence Dimension | Requirement for Exogenous Aminopeptidase Inhibitors |
| Target Compound Data | 0 µM (inherently stable) |
| Comparator Or Baseline | Native Substance P (6-11) (Requires 10-100 µM bestatin/amastatin) |
| Quantified Difference | 100% elimination of inhibitor dependency |
| Conditions | Ex vivo tissue slice incubations (e.g., hypothalamic/parotid models) |
Streamlines assay protocols and reduces costs by eliminating the need to purchase and formulate complex protease inhibitor cocktails.
Beyond macroscopic tissue contraction, [Glp6] Substance P (6-11) is highly effective at driving quantifiable intracellular signaling cascades. In rat urinary bladder tissues, the compound acts on septide-sensitive tachykinin receptors to potently stimulate the formation of [3H]-inositol monophosphate ([3H]-IP1) [1]. Because of its enhanced stability, it provides a more robust and reproducible accumulation of IP1 compared to rapidly degraded native tachykinins [1].
| Evidence Dimension | Secondary Messenger Accumulation |
| Target Compound Data | Potent stimulation of[3H]-IP1 formation |
| Comparator Or Baseline | Unmodified tachykinin fragments (transient/variable stimulation) |
| Quantified Difference | Sustained secondary messenger accumulation |
| Conditions | Rat urinary bladder tissue preparations |
Delivers a stable, high-dynamic-range readout for in vitro screening assays evaluating novel tachykinin receptor antagonists.
Due to its high potency (EC50 = 1.2 nM) and stability against aminopeptidases, [Glp6] Substance P (6-11) is the optimal baseline agonist for classical guinea pig ileum (GPI) and rat urinary bladder contraction assays [1]. It allows researchers to evaluate the efficacy of novel NK-1 antagonists without the confounding variables introduced by peptide degradation.
In cell- or tissue-based assays measuring Phospholipase C pathway activation, this compound provides robust, sustained stimulation of [3H]-IP1 formation [2]. Its use is highly recommended for quantifying septide-sensitive tachykinin receptor activity where reproducible signal windows are critical.
For studies utilizing hypothalamic, parotid, or other central nervous system slice preparations rich in endogenous peptidases, [Glp6] Substance P (6-11) bypasses the need for inhibitor cocktails [3]. This makes it the preferred procurement choice for mapping tachykinin receptor distribution and function in complex biological matrices.